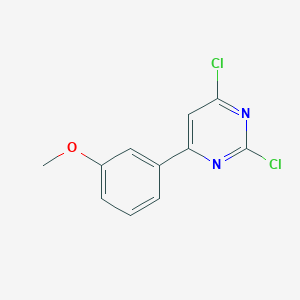
2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine
概述
描述
2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are known for their diverse biological activities and are integral components of nucleic acids
作用机制
Target of Action
The primary targets of 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine are neuroprotective and anti-neuroinflammatory agents . These targets play a crucial role in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mode of Action
This compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound affects the NF-kB inflammatory pathway and the endoplasmic reticulum stress pathway . The inhibition of these pathways results in neuroprotective and anti-inflammatory properties .
Result of Action
The molecular results reveal that this compound has promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties and exhibits promising neuroprotective activity .
生化分析
Biochemical Properties
2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been observed to interact with enzymes such as inducible nitric oxide synthase and tumor necrosis factor-α, which are crucial in inflammatory pathways . The compound’s interaction with these enzymes suggests its potential as an anti-inflammatory agent. Additionally, it may interact with nuclear factor κB, a protein complex that controls the transcription of DNA, cytokine production, and cell survival .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-α and interleukins in immune cells . This inhibition can lead to reduced inflammation and altered immune responses. Furthermore, the compound affects gene expression by interacting with transcription factors, thereby influencing the expression of genes involved in inflammation and cell survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and proteins, inhibiting their activity. For example, it inhibits inducible nitric oxide synthase by binding to its active site, preventing the production of nitric oxide, a key mediator of inflammation . Additionally, the compound can modulate the activity of nuclear factor κB by preventing its translocation to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes . These interactions highlight the compound’s potential as a therapeutic agent in inflammatory diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmospheric conditions and at low temperatures Long-term studies in vitro and in vivo have indicated that the compound can maintain its anti-inflammatory effects over time, but its efficacy may diminish as it degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant anti-inflammatory effects without noticeable toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications. Animal studies have also shown that the compound’s efficacy in reducing inflammation is dose-dependent, with higher doses providing more pronounced effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound’s metabolism can lead to the formation of active metabolites that contribute to its anti-inflammatory effects. Additionally, it can influence metabolic flux by altering the levels of key metabolites involved in inflammation and immune responses . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters and distributed within tissues by binding to plasma proteins . Its localization and accumulation in specific tissues can influence its efficacy and toxicity. Studies have shown that the compound preferentially accumulates in inflamed tissues, enhancing its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the cytoplasm or nucleus, where it can interact with enzymes and transcription factors involved in inflammation . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine typically involves the Suzuki-Miyaura cross-coupling reaction. This method employs 2,4-dichloropyrimidine and 3-methoxyphenylboronic acid as starting materials. The reaction is catalyzed by palladium complexes, often tetrakis(triphenylphosphine)palladium(0), under microwave irradiation. The reaction conditions include a short reaction time (approximately 15 minutes) and low catalyst loading (0.5 mol%) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Suzuki-Miyaura coupling reaction’s efficiency and scalability make it a viable option for large-scale synthesis. The use of microwave-assisted techniques further enhances the reaction’s efficiency, making it suitable for industrial applications .
化学反应分析
Types of Reactions: 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine primarily undergoes substitution reactions due to the presence of chlorine atoms. These reactions include:
Nucleophilic Substitution: The chlorine atoms can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the compound with aryl or heteroaryl boronic acids to form C-C bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Boronic Acids: Serve as coupling partners in cross-coupling reactions.
Microwave Irradiation: Enhances reaction rates and yields.
Major Products:
科学研究应用
2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing various biologically active compounds, including potential anti-inflammatory and anticancer agents.
Material Science: The compound’s unique structure makes it useful in developing new materials with specific electronic properties.
Biological Studies: Its derivatives are studied for their interactions with biological targets, contributing to the understanding of biochemical pathways.
相似化合物的比较
2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine: Similar in structure but with a different position of the methoxy group.
2,4-Dichloro-6-methylpyrimidine: Lacks the methoxyphenyl group, leading to different chemical properties.
Uniqueness: 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine’s unique combination of chlorine atoms and a methoxyphenyl group imparts distinct reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties .
属性
IUPAC Name |
2,4-dichloro-6-(3-methoxyphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c1-16-8-4-2-3-7(5-8)9-6-10(12)15-11(13)14-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZMXUOCLZBIAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728056 | |
| Record name | 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850250-73-6 | |
| Record name | 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

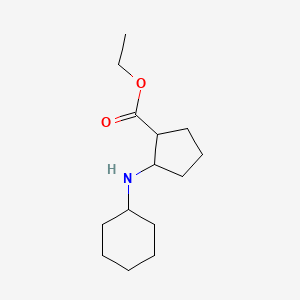
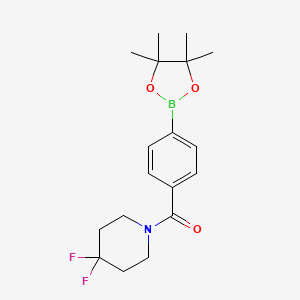


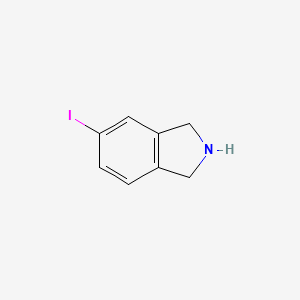
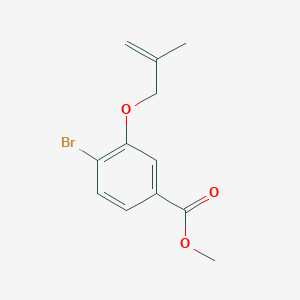
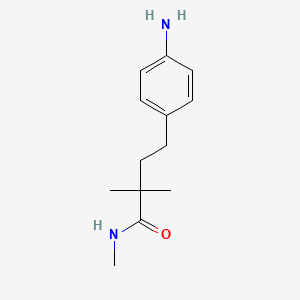

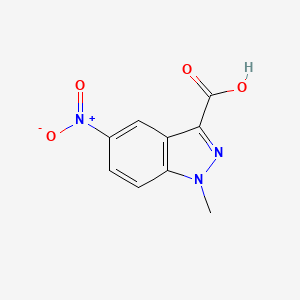
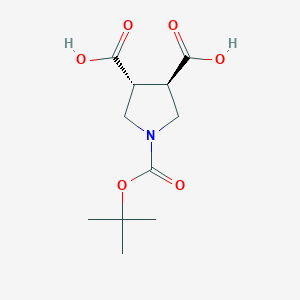
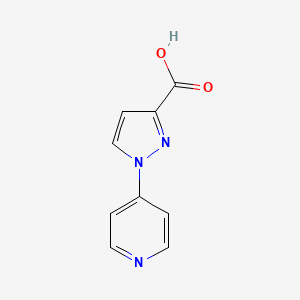
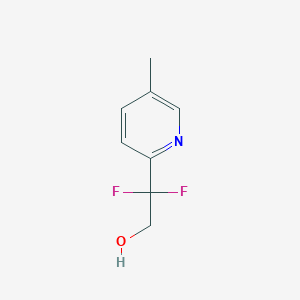
![1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1399680.png)
